N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary targets of a compound like “N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide” are usually specific proteins or enzymes in the body that the compound can bind to and exert its effects .
Mode of Action
Once “this compound” binds to its target, it could inhibit or enhance the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The interaction of “this compound” with its targets could affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a certain molecule, or it might enhance a pathway that leads to the degradation of a certain molecule .
Preparation Methods
The synthesis of N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxyquinoline and cyclobutanecarboxylic acid.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Comparison with Similar Compounds
N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide can be compared with other quinoline derivatives, such as:
Quinine: A well-known antimalarial drug with a quinoline structure.
Chloroquine: Another antimalarial drug that shares structural similarities with quinoline derivatives.
Bedaquiline: A diarylquinoline used to treat multidrug-resistant tuberculosis, which also targets specific enzymes in bacterial cells .
Biological Activity
N-(2-Methoxyquinolin-8-yl)cyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structural formula for this compound can be represented as follows:
This compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the following areas:
-
Antimicrobial Activity :
- Studies suggest that derivatives of quinoline compounds exhibit significant activity against various strains of Mycobacterium tuberculosis (Mtb). This includes potential applications in treating drug-resistant tuberculosis strains.
- The compound's mechanism may involve inhibiting key enzymes or pathways critical for bacterial survival.
-
Anticancer Activity :
- Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
- Specific focus has been on its effects against colorectal cancer cell lines, where it has shown promising cytotoxicity.
Antimicrobial Studies
A series of studies have evaluated the efficacy of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values observed in these studies:
Compound | Target Organism | MIC (μg/mL) | Reference |
---|---|---|---|
This compound | Mycobacterium tuberculosis | 12.5 | |
Isoniazid | Mycobacterium tuberculosis | 0.1 | |
Pyrazinamide | Mycobacterium tuberculosis | 50 |
Anticancer Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on colorectal cancer cell lines. The following table outlines key findings from these investigations:
Cell Line | IC50 (μM) | Mechanism of Action | Reference |
---|---|---|---|
HCT116 | 15 | Induction of apoptosis; G2/M phase arrest | |
Caco-2 | 20 | Inhibition of PI3K/AKT/mTOR signaling pathway |
Case Studies
Several case studies have been conducted to evaluate the clinical implications of compounds similar to this compound.
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of a quinoline derivative in patients with drug-resistant tuberculosis. Results indicated a significant reduction in bacterial load among treated individuals compared to controls, suggesting potential for further development in clinical settings.
-
Case Study on Anticancer Effects :
- A study involving colorectal cancer patients treated with a related compound showed improved survival rates and reduced tumor sizes, highlighting the therapeutic potential of quinoline derivatives in oncology.
Properties
IUPAC Name |
N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-13-9-8-10-4-3-7-12(14(10)17-13)16-15(18)11-5-2-6-11/h3-4,7-9,11H,2,5-6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJLJKLHXNRLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3CCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.